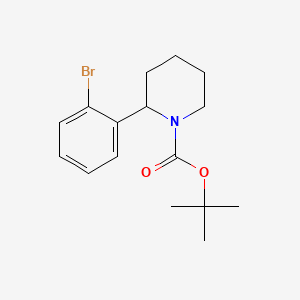
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate is a chemical compound with the molecular formula C16H22BrNO2 and a molecular weight of 340.26 g/mol . It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a bromophenyl substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate typically involves the reaction of 2-bromobenzyl bromide with piperidine, followed by the introduction of a tert-butyl ester group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride and dimethylformamide.
Oxidation Reactions: The piperidine ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of piperidone derivatives.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the removal of the bromine atom and the formation of a phenylpiperidine derivative.
Scientific Research Applications
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Tert-Butyl 2-(2-Bromophenyl)Piperidine-1-Carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 4-(Phenylamino)Piperidine-1-Carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and its analogues.
Tert-Butyl 4-(2-(2-Hydroxyethyl)Phenyl)Piperidine-1-Carboxylate: This compound is used in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
The uniqueness of this compound lies in its bromophenyl group, which provides distinct reactivity and potential for further functionalization compared to other piperidine derivatives.
Properties
Molecular Formula |
C16H22BrNO2 |
|---|---|
Molecular Weight |
340.25 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-11-7-6-10-14(18)12-8-4-5-9-13(12)17/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
InChI Key |
SYQRSORWOJCTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















